molecular formula C24H17N3O3 B3438516 N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-oxo-2H-chromene-3-carboxamide

N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3438516
M. Wt: 395.4 g/mol
InChI Key: MCSRTMVNUKUNOT-UHFFFAOYSA-N
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Description

N-{7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-oxo-2H-chromene-3-carboxamide is a synthetic heterocyclic compound combining an imidazo[1,2-a]pyridine core with a coumarin (2-oxo-2H-chromene) carboxamide moiety. The imidazo[1,2-a]pyridine scaffold is notable for its planar fused-ring system, which facilitates π-conjugation and interactions with biological targets .

Properties

IUPAC Name

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3/c1-15-11-12-27-20(13-15)25-21(16-7-3-2-4-8-16)22(27)26-23(28)18-14-17-9-5-6-10-19(17)30-24(18)29/h2-14H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSRTMVNUKUNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 7-methyl-2-phenylimidazo[1,2-a]pyridine with 2-oxo-2H-chromene-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-oxo-2H-chromene-3-carboxamide has been investigated for its potential therapeutic effects against various diseases:

Anticancer Activity:
Research has shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis. A study demonstrated that at concentrations as low as 10 µM, the compound significantly reduced cell viability over a 48-hour exposure period due to its action as a cyclin-dependent kinase (CDK) inhibitor.

Neuropharmacological Effects:
Another investigation focused on its effects on anxiety disorders. Animal models treated with this compound exhibited reduced anxiety levels, likely due to modulation of GABA_A receptor activity.

The compound exhibits several biological activities that make it a subject of interest in pharmacological research:

Activity TypeObservations
CDK Inhibition Induces cell cycle arrest in cancer cells
GABA_A Modulation Alters neuronal excitability
Antimicrobial Effective against multidrug-resistant strains

Case Study 1: Anticancer Properties

In a controlled laboratory setting, N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-y}-2-oxo-2H-chromene-3-carboxamide was tested on various cancer cell lines. The results indicated a significant reduction in cell growth and viability attributed to the compound's ability to induce apoptosis through CDK inhibition.

Case Study 2: Neuropharmacological Effects

A study involving animal models with induced anxiety-like behaviors found that treatment with the compound resulted in a notable decrease in anxiety levels. This effect was linked to its interaction with GABA_A receptors, suggesting potential therapeutic applications for anxiety disorders.

Mechanism of Action

The mechanism of action of N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Key Compounds for Comparison

N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide (CAS: 300806-68-2) Substituent: Benzamide group instead of coumarin carboxamide. Molecular Weight: 327.4 g/mol . Crystallography: Not explicitly reported, but similar imidazo[1,2-a]pyridine derivatives exhibit planar fused-ring systems with dihedral angles between substituents and the core ranging from 18.52° to 64.97° .

4-Chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide Substituent: Chlorinated benzamide group. Molecular Weight: 361.83 g/mol .

(E)-4-[N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-carboximidoyl]phenol Substituent: Phenolic Schiff base. Crystallography:

  • Dihedral angles between the imidazo[1,2-a]pyridine core and substituents: 64.97° (phenyl ring) and 18.52° (phenolic group).
  • Stabilized by C–H···π and O–H···N hydrogen bonds, forming layered supramolecular structures .

N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide (MIXZOJ)

  • Substituent : Acetamide group.
  • Crystallography : Columns interconnected via N–H···N hydrogen bonds along the b-axis .

Structural Comparison Table

Compound Substituent Molecular Weight (g/mol) Dihedral Angles (°) Key Interactions
Target Compound (Coumarin Carboxamide) 2-Oxo-2H-chromene ~353.34* Not reported Likely π-π stacking
(E)-4-[N-(7-Methyl-2-phenylimidazo...)phenol Phenolic Schiff base 327.38 64.97°, 18.52° C–H···π, O–H···N
N-(7-Methyl-2-phenylimidazo...)benzamide Benzamide 327.4 Not reported Unknown
MIXZOJ (Acetamide derivative) Acetamide 259.29 Not reported N–H···N hydrogen bonds

*Calculated based on molecular formula.

Substituent Effects on Properties

  • Electron-Withdrawing Groups (e.g., Cl): Enhance stability and binding via inductive effects. For example, 4-chloro-N-(7-methyl-2-phenylimidazo...)benzamide shows increased molecular weight (361.83 g/mol) compared to non-chlorinated analogs .
  • Coumarin vs.
  • Schiff Base vs. Carboxamide : Schiff bases (e.g., TUQCEP) exhibit stronger hydrogen-bonding networks (O–H···N), influencing crystal packing and solubility .

Supramolecular Interactions

  • The target compound’s coumarin moiety may engage in π-π stacking or C–H···O interactions, similar to N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, which forms centrosymmetric dimers via N–H···O bonds .
  • In contrast, (E)-4-[N-(7-methyl-2-phenylimidazo...)phenol forms layered structures through O–H···N and C–H···π interactions, highlighting the role of phenolic hydroxyl groups in supramolecular assembly .

Biological Activity

N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in scientific research due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound features a dual structural framework combining imidazo[1,2-a]pyridine and chromene derivatives. Its chemical formula is C₁₈H₁₅N₃O₃, indicating the presence of nitrogen and oxygen functionalities that may contribute to its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes associated with cancer cell proliferation, such as topoisomerases and kinases.
  • Antimicrobial Activity : It has shown potential to disrupt microbial cell membranes or inhibit metabolic pathways in bacteria and fungi.
  • Cell Cycle Arrest : Research suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (μM)Mechanism of Action
MCF-75.4Induction of apoptosis via caspase activation
HeLa4.8Inhibition of topoisomerase activity
A5496.1Cell cycle arrest at G2/M phase

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

These results indicate moderate antibacterial and antifungal activities, suggesting potential applications in treating infections.

Case Studies

  • Case Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry reported that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The study highlighted the compound's ability to downregulate the expression of cyclin D1 and Bcl-2 proteins.
  • Antimicrobial Efficacy Study : In a recent investigation published in Frontiers in Microbiology, researchers evaluated the compound's effectiveness against biofilm-forming strains of Staphylococcus aureus. The results indicated that the compound not only inhibited biofilm formation but also disrupted established biofilms at concentrations lower than those required for planktonic cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-oxo-2H-chromene-3-carboxamide?

  • Methodology : The compound can be synthesized via coupling reactions between functionalized imidazo[1,2-a]pyridine and chromene-carboxamide precursors. A base (e.g., K₂CO₃) in anhydrous DMF facilitates deprotonation and nucleophilic substitution. Purification typically involves flash column chromatography on silica gel, followed by recrystallization (e.g., acetone) for structural validation .
  • Key Considerations : Optimize reaction stoichiometry and temperature to avoid side products like unreacted intermediates or over-alkylation. Monitor progress via TLC or HPLC.

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆). For example, imidazo[1,2-a]pyridine protons resonate at δ 7.60–8.76 ppm, while chromene carbonyl signals appear at δ 160–170 ppm .
  • X-ray crystallography : Single-crystal analysis confirms bond lengths, angles, and spatial conformation. Use slow evaporation from acetone/ethanol mixtures to obtain high-quality crystals .
  • HRMS : Validate molecular weight and fragmentation patterns.

Intermediate Research Questions

Q. How can researchers evaluate the compound’s potential as a COX-2 inhibitor?

  • Methodology :

  • Enzyme assays : Use recombinant COX-2 isoforms in vitro. Measure IC₅₀ values via fluorescence-based assays (e.g., prostaglandin E₂ quantification) .
  • Selectivity testing : Compare inhibition against COX-1 to assess isoform specificity.
  • Cellular models : Validate activity in LPS-stimulated macrophages or cancer cell lines (e.g., HT-29).
    • Data Interpretation : Analyze dose-response curves and statistical significance (p < 0.05) using software like GraphPad Prism.

Q. What strategies are effective for improving aqueous solubility without compromising bioactivity?

  • Methodology :

  • Salt formation : Test hydrochloride or sodium salts.
  • Co-solvent systems : Use DMSO/PEG-400 or cyclodextrin inclusion complexes.
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the chromene carbonyl .
    • Analytical Tools : Measure solubility via shake-flask method with UV-Vis spectrophotometry.

Advanced Research Questions

Q. How can computational modeling predict binding interactions with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2’s active site (PDB: 5KIR). Prioritize poses with high Glide scores .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy .
  • QSAR : Derive predictive models using descriptors like logP, polar surface area, and H-bond acceptors .

Q. How to resolve contradictions in reported biological activity across studies?

  • Methodology :

  • Meta-analysis : Aggregate data from multiple sources (e.g., PubChem BioAssay) and normalize variables (e.g., cell line, assay type).
  • Experimental replication : Re-test under standardized conditions (e.g., pH 7.4, 37°C).
  • Mechanistic studies : Use CRISPR-edited cell lines to isolate target-specific effects .

Q. What approaches enable structure-activity relationship (SAR) studies on the imidazo[1,2-a]pyridine core?

  • Methodology :

  • Substituent variation : Synthesize analogs with halogens, methyl, or methoxy groups at positions 2 and 7.
  • Biological testing : Compare IC₅₀ values in enzyme/cell assays to identify critical pharmacophores .
  • Crystallographic analysis : Resolve co-crystal structures with targets to map binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-oxo-2H-chromene-3-carboxamide

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